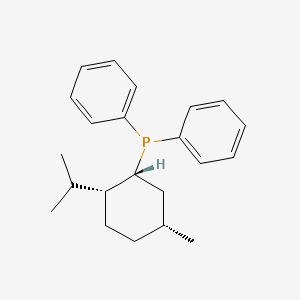

(1R,2S,5R)-(-)-Menthyldiphenylphosphine

Description

Properties

Molecular Formula |

C22H29P |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane |

InChI |

InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22-/m1/s1 |

InChI Key |

BEYDOEXXFGNVRZ-BVYCBKJFSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The synthesis proceeds via the reaction of diphenylphosphinous chloride with a menthyl-derived Grignard reagent. The Grignard reagent (menthylmagnesium chloride) acts as a nucleophile, displacing the chloride from diphenylphosphinous chloride to form the desired phosphine.

$$

\text{Diphenylphosphinous chloride} + \text{Menthyl-Mg-Cl} \rightarrow \text{Menthyldiphenylphosphine} + \text{MgCl}_2

$$

Experimental Procedure

Preparation of Menthylmagnesium Chloride :

Menthyl chloride is reacted with magnesium metal in an anhydrous ether solvent under inert atmosphere. The reaction is typically conducted at reflux temperatures (40–60°C) until the magnesium is fully consumed.Reaction with Diphenylphosphinous Chloride :

The freshly prepared Grignard reagent is added dropwise to a solution of diphenylphosphinous chloride in dry benzene or tetrahydrofuran (THF) at 0–5°C. The mixture is stirred for 4–6 hours to ensure complete substitution.Work-Up and Purification :

The reaction is quenched with ice-cold water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified via column chromatography using silica gel and a chloroform-methanol gradient.

Alternative Synthetic Routes

Despite the dominance of the Grignard method, alternative strategies have been explored for related phosphine ligands, though none are explicitly documented for MDPP in the literature reviewed.

Nucleophilic Substitution with Menthol

Theoretically, menthol could react with chlorodiphenylphosphine in the presence of a base (e.g., triethylamine) to effect nucleophilic substitution. However, this route is less favorable due to the poor leaving-group ability of hydroxide and the propensity for side reactions.

Metal-Mediated Couplings

Palladium-catalyzed cross-couplings, as seen in the synthesis of halomethylated phenylpropionic acid derivatives, could theoretically adapt to phosphine synthesis. However, such methods remain speculative for MDPP and lack experimental validation.

Comparative Analysis of Methods

The Grignard approach remains superior due to its reliability in preserving the menthyl group’s chirality, a critical factor for MDPP’s catalytic efficacy.

Physicochemical Characterization

MDPP is characterized by its distinct stereochemical and electronic properties. Key analytical data include:

- Optical Rotation : $$[α]_D^{25} = -150^\circ$$ (c = 1, CHCl₃), confirming its chiral configuration.

- NMR Spectroscopy :

- $$^{31}$$P NMR : A singlet at δ 15–20 ppm, indicative of a symmetrical phosphorus environment.

- $$^{1}$$H NMR : Resonances for the menthyl group (δ 0.8–2.5 ppm) and aromatic protons (δ 7.2–7.6 ppm).

- Melting Point : 85–87°C, consistent with its crystalline solid state.

Applications in Asymmetric Catalysis

MDPP’s bulky, chiral structure facilitates enantioselective induction in reactions such as:

- Hydrogenation : Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones.

- Cross-Coupling : Palladium-mediated Suzuki-Miyaura couplings with chiral biaryl products.

The ligand’s performance is attributed to its ability to create a stereoelectronic environment that stabilizes transition states favoring one enantiomer.

Q & A

What are the established synthetic routes for enantioselective preparation of (1R,2S,5R)-(-)-menthyldiphenylphosphine?

Methodological Answer:

Enantioselective synthesis typically involves chiral resolution or enzymatic catalysis. For example, lipase-mediated kinetic resolution (e.g., using Candida antarctica lipase B, CAL-B) can separate racemic mixtures by selectively hydrolyzing one enantiomer. This approach was demonstrated in the resolution of structurally similar bicyclic lactones, achieving 90% enantiomeric excess (ee) under optimized conditions (60°C, BuOMe solvent, 7-day reaction) . For phosphine derivatives, stereoselective reactions with chiral alcohols (e.g., (1S,2S,5S)-(−)-myrtanol) under inert atmospheres are common, followed by purification via column chromatography and crystallization .

How can researchers validate the stereochemical configuration of this compound?

Methodological Answer:

Combined spectroscopic and crystallographic methods are essential:

- X-ray crystallography : Use programs like SHELX (e.g., SHELXL for refinement) to determine absolute configuration from single-crystal data. SHELX is robust for small-molecule structures and high-resolution twinned data .

- Chiral HPLC : Compare retention times with racemic standards. For example, enantiomers of related bicyclic compounds showed distinct retention times (e.g., 27.06 min vs. 28.12 min) under specific conditions (170°C, 140 kPa) .

- Optical rotation : Measure values in ethanol or chloroform, correlating with literature data (e.g., for resolved lactones) .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or degradation .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents .

How does the steric bulk of the menthyl group influence coordination chemistry in transition-metal complexes?

Advanced Research Focus:

The menthyl group’s bulky, chiral structure induces steric hindrance, affecting metal-ligand bond angles and catalytic activity. For example:

- In copper(I) complexes with phosphine ligands, steric effects reduce coordination number, favoring distorted geometries (e.g., tetrahedral vs. square planar) .

- Asymmetric catalysis: Bulky ligands enhance enantioselectivity in hydrogenation reactions by restricting substrate approach to the metal center. This is critical for synthesizing chiral pharmaceuticals .

How can researchers resolve contradictions between crystallographic data and spectroscopic results for phosphine derivatives?

Data Contradiction Analysis:

- Cross-validate techniques : Combine H/P NMR, IR, and mass spectrometry with crystallography. For instance, NMR can detect dynamic processes (e.g., fluxionality) that XRD might miss .

- Refinement parameters : In SHELXL, adjust thermal displacement parameters (ADPs) to account for disorder or partial occupancy in crystal structures .

- Temperature effects : Low-temperature XRD (e.g., 100 K) can stabilize conformers, aligning with solution-state NMR data .

What strategies optimize reaction yields in phosphine ligand synthesis?

Advanced Methodological Guidance:

- Solvent selection : Use anhydrous, deoxygenated solvents (e.g., THF, BuOMe) to prevent ligand oxidation .

- Catalyst loading : For enzymatic resolutions, optimize CAL-B concentration (e.g., 25 mg/mL) and reaction time (≥7 days) to maximize ee .

- Workup procedures : Employ Schlenk techniques for air-sensitive intermediates and purify via recrystallization (e.g., from EtOH/CH₂Cl₂) .

How do electronic properties of this compound impact its role in cross-coupling reactions?

Advanced Research Focus:

- Electron-rich phosphines : The diphenylphosphine moiety donates electron density to metals (e.g., Pd, Cu), accelerating oxidative addition steps in Suzuki-Miyaura couplings.

- Steric vs. electronic balance : Compare Tolman electronic parameters (TEP) and cone angles with analogous ligands (e.g., PPh₃) to predict catalytic efficiency .

What are the limitations of current enantioselective synthesis methods for this compound?

Critical Analysis:

- Low yields : Enzymatic resolutions often yield <50% due to kinetic limitations. For example, only 0.48% yield was reported in a preparative-scale lactone resolution .

- Scalability : Multi-step syntheses require costly chiral auxiliaries or enzymes.

- Resolution efficiency : Achieving >95% ee may necessitate iterative crystallizations or chromatographies, increasing time and resource use .

How can computational modeling aid in predicting ligand-metal binding affinities?

Methodological Integration:

- DFT calculations : Use Gaussian or ORCA to optimize geometries and calculate binding energies (e.g., ΔG for Pd-P bonding).

- Docking studies : Simulate ligand-metal interactions in catalytic cycles (e.g., Heck reactions) to identify steric clashes or electronic mismatches .

What are the emerging applications of chiral phosphines in asymmetric catalysis?

Research Frontiers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.